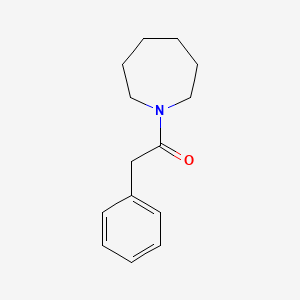![molecular formula C16H16N6OS B5044666 3-(1H-pyrazol-1-yl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazine](/img/structure/B5044666.png)
3-(1H-pyrazol-1-yl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-pyrazol-1-yl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazine is a complex organic compound that features a pyrazole ring, a thiophene ring, and a piperazine ring linked to a pyridazine core
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various targets such as theRh(iii) catalyst , HPK1 , and tubulin . These targets play crucial roles in various biological processes, including catalysis, signal transduction, and cell division, respectively.
Mode of Action
A similar compound has been described to undergoRh(iii)-catalyzed and solvent-controlled C–H bond functionalization . This process provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products .
Biochemical Pathways
Similar compounds have been found to inhibitHPK1 related disorders or diseases including cancer . HPK1 is a kinase involved in various signaling pathways, and its inhibition can affect multiple downstream effects.
Result of Action
Similar compounds have been found to induceapoptosis in certain cell lines . Apoptosis is a form of programmed cell death, and its induction can lead to the elimination of cancerous or damaged cells.
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrazol-1-yl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of the pyrazole and thiophene derivatives, followed by their coupling with a piperazine derivative. The final step often involves the formation of the pyridazine ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1H-pyrazol-1-yl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-(1H-pyrazol-1-yl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(1H-pyrazol-4-yl)pyrazin-2-amine: Another compound with a pyrazole ring, used as an inhibitor in various biological assays.
4-(1H-pyrazol-1-yl)pyridine: Used as an intermediate in organic synthesis.
Uniqueness
3-(1H-pyrazol-1-yl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazine is unique due to its combination of pyrazole, thiophene, and piperazine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6OS/c23-16(13-3-1-12-24-13)21-10-8-20(9-11-21)14-4-5-15(19-18-14)22-7-2-6-17-22/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGCUSZIMMSTDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-4-(methylthio)benzenesulfonamide](/img/structure/B5044602.png)
![N-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)acetamide](/img/structure/B5044611.png)
![1,3,4,6-tetra-O-acetyl-2-deoxy-2-[(3-pyridinylcarbonyl)amino]hexopyranose](/img/structure/B5044612.png)
![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)glycinate](/img/structure/B5044614.png)
![4-[5-[(2,5-Dimethylphenoxy)methyl]-1,2-oxazole-3-carbonyl]-3-ethylpiperazin-2-one](/img/structure/B5044619.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5044637.png)
![N-{1-[1-(2-methyl-3-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B5044645.png)
![3-CHLORO-5-(3,4-DIMETHOXYPHENYL)-N-(2-PHENYLETHYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B5044653.png)
![(5Z)-1-(4-fluorophenyl)-5-[3-methoxy-5-(prop-2-en-1-yl)-4-(prop-2-yn-1-yloxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B5044655.png)
![4-Benzyl-1-[(3-bromophenyl)methyl]piperidine;oxalic acid](/img/structure/B5044663.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5044678.png)
![(2Z)-3-{5-[(4-methylphenyl)sulfanyl]furan-2-yl}-2-phenylprop-2-enenitrile](/img/structure/B5044687.png)


